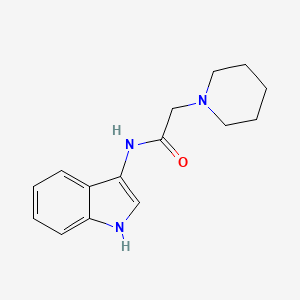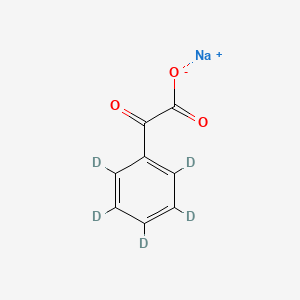
Sodium Phenyl-d5-glyoxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Phenyl-d5-glyoxylate is a deuterated compound, where five hydrogen atoms in the phenyl ring are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Phenyl-d5-glyoxylate can be synthesized through the oxidation of phenyl-d5-glyoxal. The reaction typically involves the use of an oxidizing agent such as nitric acid in the presence of hydrohalic acids. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the oxidation of phenyl-d5-glyoxal followed by purification steps such as crystallization and extraction to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium Phenyl-d5-glyoxylate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phenyl-d5-glyoxylic acid.
Reduction: Reduction reactions can convert it back to phenyl-d5-glyoxal.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrohalic acids.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Phenyl-d5-glyoxylic acid.
Reduction: Phenyl-d5-glyoxal.
Substitution: Corresponding substituted phenyl-d5-glyoxylate derivatives.
Aplicaciones Científicas De Investigación
Sodium Phenyl-d5-glyoxylate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of Sodium Phenyl-d5-glyoxylate involves its participation in various biochemical pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct mass .
Comparación Con Compuestos Similares
Glyoxylic acid: A non-deuterated analog with similar chemical properties.
Phenylglyoxylate: Another related compound with a phenyl group attached to the glyoxylate moiety.
Uniqueness: Sodium Phenyl-d5-glyoxylate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property distinguishes it from its non-deuterated counterparts and enhances its utility in various scientific applications .
Propiedades
Fórmula molecular |
C8H5NaO3 |
|---|---|
Peso molecular |
177.14 g/mol |
Nombre IUPAC |
sodium;2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1/i1D,2D,3D,4D,5D; |
Clave InChI |
GGDFZLZSWSCHFU-GWVWGMRQSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)[O-])[2H])[2H].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


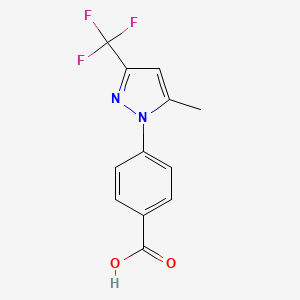
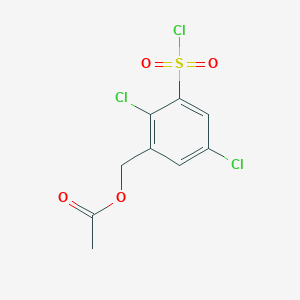
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
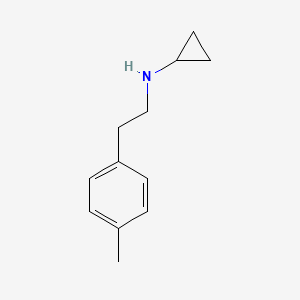
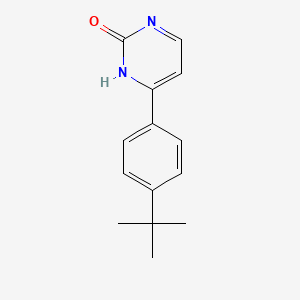
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
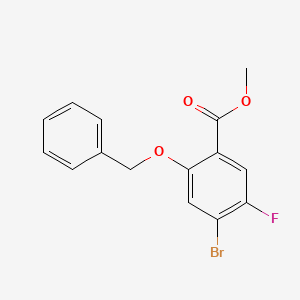
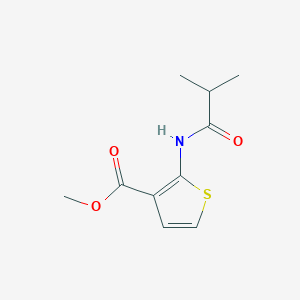
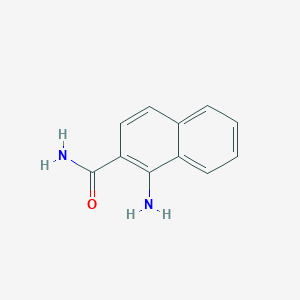
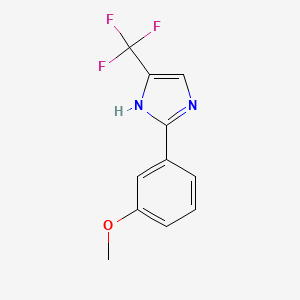
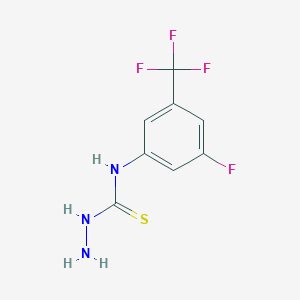
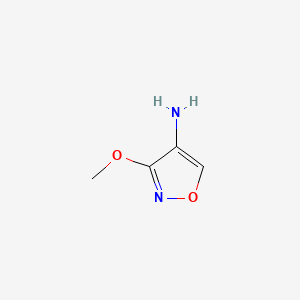
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
